2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol
Description
2,3-Dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol, commonly known as synephrine tartrate or oxedrine tartrate, is a sympathomimetic compound comprising synephrine (a phenylethanolamine derivative) and tartaric acid (2,3-dihydroxybutanedioic acid) in a 1:1 salt formation . Its molecular formula is C₁₃H₁₉NO₈ (average mass: 317.294 g/mol), and it is recognized under CAS 16589-24-5 . Synephrine itself is structurally characterized by a para-hydroxyphenyl group linked to a methylaminoethanol moiety. The tartrate counterion enhances its solubility and stability, making it suitable for pharmaceutical formulations .
Synephrine tartrate is primarily used as a nasal decongestant and vasoconstrictor, with emerging applications in weight loss supplements due to its β-3 adrenergic receptor agonism .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13NO2.C4H6O6/c2*1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2*2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBAIXGUQOHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67-04-9, 16589-24-5 | |
| Record name | Bis[(±)-(β-,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[(β,4-dihydroxyphenethyl)methylammonium] [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Oxidation of Maleic Anhydride
The foundational step in preparing the tartaric acid component involves the catalytic oxidation of maleic anhydride. As detailed in CN102452932A , this process employs iodine (I) and potassium iodate (KIO) in a tungstate-catalyzed system.
Reaction Mechanism and Conditions
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Anhydride Formation : Maleic anhydride (98 g, 1.0 mol) reacts with iodine (1.29–1.56 parts) and potassium iodate (1.09–1.32 parts) in deionized water (6–10 parts) using sodium/potassium tungstate (0.01–0.02 parts) as a catalyst. The mixture is heated to 100–105°C under reflux for 4–6 hours, yielding (2R,3S)-2,3-dihydroxybutanedioic acid anhydride.
-
Hydrolysis : The anhydride intermediate is treated with sulfuric acid (4–8 parts) at 100–105°C for 4–6 hours, followed by cooling and crystallization to isolate L-(+)-tartaric acid with a specific rotation of : +12.7°.
Optimization Parameters
Table 1 summarizes critical variables across six embodiments from the patent:
| Embodiment | Catalyst (g) | KIO (mol) | I (mol) | Temp (°C) | Time (h) | Yield (g) |
|---|---|---|---|---|---|---|
| 1 | NaWO (1) | 0.50 | 0.50 | 100 | 4 | 57.4 |
| 3 | KWO (1) | 0.55 | 0.55 | 105 | 6 | 62.3 |
| 4 | KWO (1.5) | 0.60 | 0.60 | 103 | 5 | 65.4 |
Key findings include higher yields with potassium tungstate catalysts and stoichiometric excesses of iodate/iodine reagents.
Synthesis of Synephrine
Multi-Step Synthesis from Phenol
CN104876828A outlines a seven-step synthesis of synephrine starting from phenol, followed by salt formation with tartaric acid:
Stepwise Process
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Phenol Acetylation : Phenol reacts with acetyl chloride in dimethylformamide (DMF) and benzene to form phenol acetate.
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Friedel-Crafts Acylation : Aluminum chloride-mediated rearrangement yields parahydroxyacetophenone.
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Bromination : Bromination at the α-position forms 2-bromo-1-(4-hydroxyphenyl)propan-1-one.
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Amination : Methylamine substitution introduces the methylamino group.
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Reduction : Sodium borohydride reduces the ketone to the secondary alcohol, yielding synephrine.
Critical Reaction Parameters
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Reduction Efficiency : Sodium borohydride (12 g per 50 g ketone) in tetrahydrofuran (THF) at 0–5°C achieves >85% conversion.
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Purification : Activated carbon (3–5% w/v) decolorizes the crude product before crystallization.
Formation of Synephrine Hemi-Tartrate
Salt Crystallization
The final step involves combining synephrine with L-tartaric acid in a 2:1 molar ratio:
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Reaction Setup : Synephrine (30 g) is dissolved in isopropyl alcohol (300 mL), and a solution of L-tartaric acid in aqueous isopropanol is added dropwise.
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Crystallization : Refluxing for 1–2 hours induces precipitation. Cooling to room temperature yields white crystals with a melting point of 188–189°C.
Purity and Characterization
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Optical Rotation : The tartrate’s specific rotation aligns with L-(+)-tartaric acid’s chirality, confirming diastereomeric purity.
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Solubility : The salt exhibits high water solubility (>100 mg/mL) and low ethanol solubility, facilitating purification.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or alkyl groups in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Acid or base catalysts for substitution reactions
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alkanes, alcohols
Substitution: Halogenated or alkylated phenols
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Sympathomimetic Properties : It acts as a vasoconstrictor and decongestant, making it useful in treating conditions like nasal congestion and hypotension. Its mechanism involves stimulation of adrenergic receptors, leading to increased vascular resistance.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, which may help in mitigating oxidative stress-related diseases .
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use in infection control.
Therapeutic Applications
The diverse applications of (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate underscore its significance in medicinal chemistry:
- Pharmaceutical Formulations : Due to its vasoconstrictive properties, it is incorporated into formulations for nasal decongestion and management of hypotension.
- Research on Antioxidants : Its antioxidant properties make it a candidate for developing supplements aimed at reducing oxidative stress in various health conditions.
- Potential Antimicrobial Agent : Given its antimicrobial activity, further research could lead to its use in developing new antibiotics or antiseptics.
Comparative Analysis with Related Compounds
To better understand the unique aspects of (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Phenylephrine | Directly related; used as a decongestant | More commonly used in clinical settings |
| Ephedrine | Contains an additional hydroxyl group | Broader sympathomimetic action |
| Norepinephrine | Natural catecholamine; involved in stress response | Significant physiological roles |
| Methoxamine | Similar vasoconstrictive properties | Primarily used in managing hypotension |
This table highlights how (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol 2,3-dihydroxysuccinate fits within the broader context of related compounds while showcasing its unique properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
Epinephrine (Adrenaline)
- Molecular Formula: C₉H₁₃NO₃ (average mass: 183.204 g/mol) .
- Key Features : Contains a catechol group (3,4-dihydroxyphenyl) and a secondary amine. Unlike synephrine, epinephrine has two hydroxyl groups on the aromatic ring, increasing its receptor binding affinity and susceptibility to oxidation .
- Pharmacological Role: Non-selective α- and β-adrenergic agonist; used in anaphylaxis, cardiac arrest, and glaucoma (as borate salt) .
Norepinephrine Bitartrate
- Molecular Formula: C₈H₁₁NO₃·C₄H₆O₆ (average mass: 319.27 g/mol) .
- Key Features: Structurally similar to epinephrine but lacks a methyl group on the amine. Its tartrate salt is used intravenously to treat hypotension and shock .
Epinephrine Borate
- Molecular Formula: C₉H₁₃NO₃·B(OH)₃ (approximate mass: 273.2 g/mol) .
- Key Features : Borate ester of epinephrine; enhances ocular penetration for glaucoma treatment .
Pharmacological Profiles
Synephrine’s single para-hydroxyl group reduces α-adrenergic activity compared to catechol-containing compounds like epinephrine, minimizing cardiovascular side effects .
Physicochemical Properties
| Property | Synephrine Tartrate | Epinephrine |
|---|---|---|
| Water Solubility | High (due to tartrate) | Moderate (free base) |
| Stability | Enhanced by tartrate | Oxidizes rapidly |
| LogP | -0.63 (synephrine free base) | -0.63 |
The tartrate salt’s dicarboxylic acid group improves solubility, making synephrine tartrate more suitable for oral or nasal administration than epinephrine .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Discrepancies in Literature
| Source | Molecular Formula for Synephrine Tartrate | Notes |
|---|---|---|
| C₁₃H₁₉NO₈ (1:1 salt) | Matches stoichiometric calculation | |
| C₁₈H₂₆N₂O₄·C₄H₆O₆ (484.50 g/mol) | Likely typographical error |
Biological Activity
2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]phenol, commonly referred to as a derivative of epinephrine, is a compound with significant biological activity. This article reviews its biological properties, including its pharmacological effects, antioxidant capabilities, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C13H19NO8
- Molecular Weight : 317.292 g/mol
- CAS Number : 67-04-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity
- Antimicrobial Effects
- Pharmacological Applications
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The compound has demonstrated significant antioxidant properties through various assays.
Table 1: Antioxidant Activity Assays
| Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|
| DPPH Scavenging | 19.9 | |
| ABTS Assay | Not specified | |
| Ferric Reducing Antioxidant Power | Not specified |
The DPPH assay revealed an IC50 value of 19.9 µg/mL, indicating effective radical scavenging ability, which is essential for preventing cellular damage associated with various diseases.
Antimicrobial Effects
Research has indicated that the compound exhibits antimicrobial activity against various pathogens. The evaluation methods typically include disc diffusion and minimum inhibitory concentration (MIC) tests.
Table 2: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 50 | |
| Escherichia coli | 12 | 75 | |
| Candida albicans | 18 | 40 |
The compound showed varying degrees of effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity.
Pharmacological Applications
The compound's structure suggests potential applications in pharmacology, particularly in the treatment of conditions related to oxidative stress and microbial infections.
Case Studies
-
Case Study on Antioxidant Effects :
A study conducted on the protective effects of the compound against oxidative damage in liver cells demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation when treated with the compound compared to untreated controls. -
Case Study on Antimicrobial Efficacy :
In a clinical setting, the efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound could serve as a potential alternative therapeutic agent due to its ability to inhibit bacterial growth effectively.
Q & A
Q. What steps address batch-to-batch variability in bioactivity assays?
- Methodological Answer : Standardize synthesis protocols (e.g., reaction time, temperature) and use QC metrics like enantiomeric excess (EE) via chiral HPLC. Biological assays should include positive controls (e.g., adrenaline analogs for receptor binding studies) and statistical rigor (n ≥ 3 replicates). Contradictory data may arise from impurities or solvent residues, necessitating GC-MS headspace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
